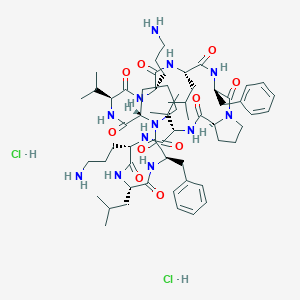

Gramicidin S dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15207-30-4 |

|---|---|

Molecular Formula |

C60H94Cl2N12O10 |

Molecular Weight |

1214.4 g/mol |

IUPAC Name |

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone;dihydrochloride |

InChI |

InChI=1S/C60H92N12O10.2ClH/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43;;/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77);2*1H/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-;;/m0../s1 |

InChI Key |

KCUAVDXLFXNGDG-MZFDKZDRSA-N |

SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5.Cl.Cl |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCC[NH3+])C(C)C)CC4=CC=CC=C4)CC(C)C)CCC[NH3+])C(C)C)CC5=CC=CC=C5.[Cl-].[Cl-] |

Other CAS No. |

15207-30-4 |

Origin of Product |

United States |

Scientific Research Applications

Clinical Applications

Topical Antibiotic Use

- Gramicidin S has been utilized extensively in topical formulations for treating superficial infections. Its effectiveness against a wide range of pathogens makes it a valuable option in dermatological applications .

In Veterinary Medicine

- GS is also employed in veterinary medicine for treating skin infections in animals. Its application helps reduce the risk of systemic toxicity while providing localized antimicrobial action .

Research on Derivatives

- Recent studies have focused on modifying the structure of GS to enhance its therapeutic potential while reducing toxicity. For instance, derivatives like VK7 have shown lower minimum inhibitory concentrations (MICs) against multi-drug resistant strains compared to native GS .

Table 1: Comparative Efficacy of Gramicidin S and Its Derivatives

| Compound | MIC (μg/ml) | Activity Against Gram-Positive Bacteria | Activity Against Gram-Negative Bacteria | Hemolytic Activity |

|---|---|---|---|---|

| Gramicidin S | 4-64 | High | Moderate | High |

| VK7 | 7.8-31.2 | Moderate | Low | Reduced |

| Derivative 20 | 7.8-62.5 | Moderate | Comparable to GS | Reduced |

This table summarizes the antimicrobial activity and hemolytic properties of GS and its derivatives based on recent research findings .

Recent Advances in Research

The rise of antibiotic resistance has prompted renewed interest in naturally occurring peptides like gramicidin S. Research has indicated that modifications to the amino acid sequence can yield derivatives with improved efficacy and reduced toxicity. For example:

- VK7 Derivative: Exhibits lower MIC values against resistant strains such as Klebsiella pneumoniae and Acinetobacter baumannii, while showing less hemolytic activity compared to GS .

- Mechanistic Studies: Investigations into the interaction between GS and biological membranes have provided insights into how structural changes can enhance or diminish antibiotic activity .

Chemical Reactions Analysis

Chemical Modifications of Functional Groups

The ε-amino groups of L-ornithine residues are primary sites for chemical reactions, significantly affecting bioactivity .

Reactions and Derivatives

Structural Derivatives and Their Activity

Modifications to the β-strand scaffold alter antimicrobial efficacy and toxicity :

Mechanistic Insights from Chemical Interactions

-

Membrane Disruption : The amphiphilic structure allows insertion into lipid bilayers, forming pores via hydrophobic (Val, Leu, D-Phe) and cationic (Orn) interactions .

-

DNA Binding : Tyrocidine analogs (structurally related) intercalate DNA, but Gramicidin S primarily targets membranes .

-

Resistance Avoidance : Multifaceted action (membrane permeabilization, protein delocalization) prevents bacterial resistance .

Stability Under Physiological Conditions

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc (fluorenylmethyloxycarbonyl)-based SPPS protocol has become the gold standard for Gramicidin S preparation due to its scalability and compatibility with automation. A linear decapeptide precursor is assembled on a resin-bound support, followed by cleavage and cyclization in solution. Critical parameters include:

-

Resin selection : Wang resin is preferred for its acid-labile linkage, enabling efficient cleavage with trifluoroacetic acid (TFA).

-

Coupling agents : Hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) achieve >99% coupling efficiency per amino acid.

-

Cyclization : The linear precursor (e.g., H-Val-Orn-Leu-D-Phe-Pro-Val-Orn-Leu-D-Phe-Pro-OH) undergoes head-to-tail cyclization in dimethylformamide (DMF) using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as the coupling agent.

Yields vary significantly based on the starting amino acid. Starting with D-phenylalanine (D-Phe) increases cyclization efficiency to 74%, compared to 26% when initiating with L-valine. Circular dichroism studies attribute this disparity to preorganized β-sheet conformations in D-Phe-containing precursors, which facilitate intramolecular amide bond formation.

Table 1: SPPS Yields Based on Starting Amino Acid

| Starting Residue | Linear Precursor Yield (%) | Cyclization Yield (%) | Overall Yield (%) |

|---|---|---|---|

| L-Valine | 51 | 26 | 13 |

| D-Phenylalanine | 93 | 74 | 69 |

| L-Ornithine | 78 | 58 | 45 |

Solution-Phase Synthesis

Early patents describe solution-phase methods using protected peptide fragments. For example, L-valyl-N<sup>6</sup>-tosyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-proline para-nitrophenyl ester is deprotected with sodium in liquid ammonia, followed by cyclization and dihydrochloride salt formation. Key steps include:

-

Deprotection : Tosyl groups on ornithine residues are removed via sodium-ammonia reduction, generating free ε-amino groups.

-

Cyclization : Activated esters (e.g., cyanomethyl or p-nitrophenyl) undergo nucleophilic attack by the N-terminal valine amine, forming the cyclic decapeptide backbone.

-

Salt Formation : The free base is treated with hydrochloric acid in ethanol-water (65% v/v), yielding needle-shaped dihydrochloride crystals with a decomposition point of 268–270°C.

Though historically significant, solution-phase synthesis is largely supplanted by SPPS due to lower yields (20–30%) and labor-intensive purification.

Fermentation-Based Production

Strain Selection and Inoculum Preparation

Industrial-scale production employs Aneurinibacillus migulanus (VKPM B-10212), a Gram-positive bacterium optimized for Gramicidin S biosynthesis. Critical steps include:

-

Strain preservation : Bacterial suspensions are stored at -20°C to -80°C in 15% glycerol.

-

Inoculum development : Agar medium cultures are incubated for 48–120 hours to achieve optical densities (OD<sub>600</sub>) of 10–20 prior to fermentation.

Table 2: Fermentation Medium Composition

| Component | Concentration (g/L) |

|---|---|

| Sodium citrate | 2.5 |

| Ammonium chloride | 1.2 |

| Potassium dihydrogen phosphate | 0.8 |

| D/L-Lactic acid (1:1) | 1.0 |

| Yeast extract | 5.0 |

| Casein powder | 3.0 |

Fermentation Process

Primary fermentation occurs in 8–17% inoculum volumes under controlled conditions:

-

Aeration : 1.0–1.5 vvm (volume per volume per minute) to sustain aerobic metabolism.

-

Duration : 48–120 hours, with Gramicidin S titers reaching 1.2–1.8 g/L.

Post-fermentation broth is centrifuged (10,000 × g, 20 min) to remove biomass, and the supernatant is subjected to solvent extraction using ethyl acetate.

Purification and Dihydrochloride Formation

Chromatographic Purification

Crude Gramicidin S is purified via reverse-phase HPLC (C18 column) with a gradient of 20–80% acetonitrile in 0.1% TFA. Fractions containing >95% purity are pooled and lyophilized.

Salt Formation

The free base (10 mg/mL in absolute ethanol) is treated with 2 equivalents of hydrochloric acid, followed by dropwise addition of water at 50°C until turbidity appears. Crystallization at 4°C for 24 hours yields this compound as white needles.

Table 3: Crystallization Parameters

| Parameter | Optimal Value |

|---|---|

| Ethanol concentration | 65% (v/v) |

| Temperature | 50°C (dissolution) |

| Cooling rate | 0.5°C/min |

| Final yield | 85–90% |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Parameter | SPPS | Fermentation | Solution-Phase |

|---|---|---|---|

| Yield (%) | 69 | 1.8 g/L | 20–30 |

| Purity (%) | >95 | 70–80 | 85–90 |

| Scalability | Moderate | High | Low |

| Cost | High | Low | Moderate |

| Time | 7–10 days | 5–7 days | 14–21 days |

SPPS excels in producing analogues for structure-activity studies, while fermentation is optimal for bulk production. Solution-phase methods remain relevant for accessing specific protected intermediates.

Challenges and Innovations

Q & A

Basic Research Questions

Q. What experimental methods are recommended to study Gramicidin S dihydrochloride’s mechanism of action against bacterial membranes?

- Methodological Answer : Use electrophysiological assays (e.g., planar lipid bilayer systems) to monitor ion channel formation and disruption in bacterial membranes. Combine with fluorescence microscopy to visualize membrane permeability changes. For toxicity mitigation, compounds like acetamidine hydrochloride or guanidine hydrochloride can block gramicidin D channels, as demonstrated in NG108-15 cell studies . Validate findings using circular dichroism (CD) spectroscopy to confirm structural interactions with lipid bilayers.

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant protocols for hygroscopic and irritant compounds:

- Storage : Keep in airtight containers at -20°C, protected from light and moisture.

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. For spills, neutralize acidic residues (e.g., from HCl degradation) with sodium bicarbonate before disposal .

- Ventilation : Conduct experiments in fume hoods to prevent inhalation of aerosols .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound?

- Methodological Answer :

- Gravimetric analysis detects non-volatile impurities (e.g., salts).

- Titration (e.g., argentometric titration) quantifies chloride ion content to assess ammonium chloride impurities .

- HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) confirms molecular integrity and degradation products under varying pH/temperature conditions. Include reference standards (e.g., USP guidelines) for calibration .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in this compound’s cytotoxicity profiles across cell lines?

- Methodological Answer :

- Controlled Variables : Standardize cell culture conditions (e.g., serum concentration, incubation time) to isolate compound-specific effects.

- Dose-Response Curves : Use a wide concentration range (e.g., 0.1–100 µM) to identify threshold toxicity levels.

- Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3 activation) in resistant vs. susceptible cell lines. Cross-reference with gramicidin D channel inhibition studies to clarify conflicting cytotoxicity data .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity during synthesis?

- Methodological Answer :

- Quality Control (QC) : Implement strict COA (Certificate of Analysis) checks for purity (>99%), including residual solvent analysis via gas chromatography.

- Synthesis Optimization : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids to enhance reproducibility. Monitor coupling efficiency via ninhydrin tests .

- Bioactivity Validation : Standardize antimicrobial susceptibility testing (e.g., MIC assays) against reference strains (e.g., S. aureus ATCC 25923) to confirm consistency .

Q. How can computational modeling enhance the understanding of this compound’s interactions with host cells?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s insertion into lipid bilayers to predict pore formation kinetics. Use tools like GROMACS with CHARMM force fields.

- Docking Studies : Identify binding sites on bacterial vs. mammalian membranes using AutoDock Vina. Cross-validate with experimental data from cryo-EM or NMR .

- Meta-Analysis : Integrate cellular assay metadata (e.g., MIACARM standards) to ensure reproducibility across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.